Bioactivity Data Availability vs. Established Pyrazole-Piperidine Analogs
A search of authoritative pharmacological databases (ChEMBL, BindingDB) and the primary literature reveals zero reported bioactivity data points for CAS 1026077-65-5 [1]. In contrast, structurally related pyrazole-piperidine compounds have established quantitative profiles. For example, a pyrazolo-piperidine series patented as NADPH oxidase inhibitors demonstrated IC50 values in the sub-micromolar range for NOX enzyme isoforms [2]. This absence of data for the target compound represents a differentiation in characterization depth, which is a critical factor in procurement decisions for probe development or screening campaigns.
| Evidence Dimension | Number of curated bioactivity data points in ChEMBL |
|---|---|
| Target Compound Data | 0 (no known activity) |
| Comparator Or Baseline | Pyrazolo-piperidine chemotype class: multiple compounds with IC50/EC50 data against targets such as NOX, CCR5, and reverse transcriptase |
| Quantified Difference | Data availability difference of several orders of magnitude; target compound is entirely uncharacterized |
| Conditions | ChEMBL 20 and BindingDB database queries, mirrored by ZINC activity annotations |
Why This Matters
Procurement of an uncharacterized compound introduces complete uncertainty into assay design, while established analogs provide a known pharmacological starting point.
- [1] ZINC Database. ZINC5932652. Activities based on ChEMBL 20: "There is no known activity for this compound." Available: https://zinc20.docking.org/substances/ZINC000005932652/ View Source
- [2] Page P, Orchard M, Fioraso-Cartier L, Mottironi B. Pyrazolo piperidine derivatives as NADPH oxidase inhibitors. US Patent US8748456B2, 2011. View Source
